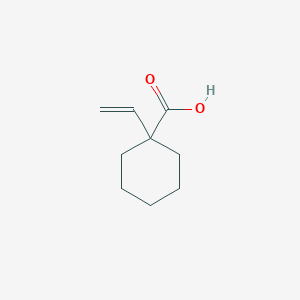

1-Vinylcyclohexane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

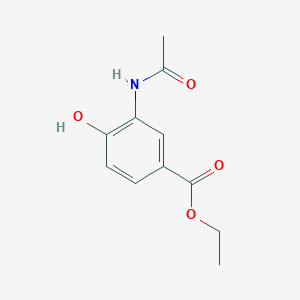

1-Vinylcyclohexane-1-carboxylic acid (VCH) is a chemical compound that belongs to the family of vinylcyclohexane carboxylic acids. It is a colorless liquid with a strong odor and is used in various scientific research applications.

Scientific Research Applications

Reactions with Carboxylic Acids

1-Vinylcyclohex-3-ene dioxide, closely related to 1-vinylcyclohexane-1-carboxylic acid, shows unique reactions with various carboxylic acids. These reactions primarily involve the addition of carboxylic acids to the epoxyethyl group of the molecule. Notably, using FeCl3 as a catalyst alters the reaction, leading to a mixture of isomers with epoxyethyl and epoxycyclohexane groups (Mukhamedova et al., 1969).

Crystallographic Characterization in Derivatives and Peptides

The crystal structures of 1-aminocyclohexane-1-carboxylic acid and its derivatives, including dipeptides, have been extensively studied. These studies have revealed that the cyclohexane rings in all the structures adopt an almost perfect chair conformation, with significant implications for understanding the stereochemistry and molecular interactions in these compounds (Valle et al., 1988).

Synthesis of Mikanecic Acid

Research into the synthesis of mikanecic acid, which includes 4-vinyl-1-cyclohexene-1,4-dicarboxylic acid, showcases the diverse applications of vinylcyclohexene derivatives. These studies involve complex processes like 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed coupling, highlighting the compound's utility in organic synthesis (Hoffmann & Rabe, 1984).

Use in the Pharmaceutical Industry

This compound derivatives have been identified as crucial components in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. This highlights the compound's significant role in the pharmaceutical industry, particularly in the development of new and potent drugs (Sato et al., 2016).

Applications in Polymerization

The compound has been used in the synthesis of multifunctional 2-vinylcyclopropanes, leading to the creation of transparent crosslinked polymers. This research opens up potential applications in materials science, particularly in the development of new polymeric materials (Moszner et al., 1997).

Synthesis of Enol Lactones

This compound derivatives have been utilized in the efficient synthesis of enol lactones. This process involves CuI-catalyzed intramolecular O-vinylation, demonstrating the compound's versatility in organic synthesis (Sun et al., 2009).

properties

IUPAC Name |

1-ethenylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-9(8(10)11)6-4-3-5-7-9/h2H,1,3-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZCJGGPRDQHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCCCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2457276.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2457278.png)

![3-(3,4-dimethoxyphenyl)-7-(1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2457280.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carboxamide](/img/structure/B2457287.png)

![Methyl 4-[({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2457292.png)